2-Amino-N-(3,5-dimethoxyphenyl)acetamide 2-Amino-N-(3,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1017029-28-5
VCID: VC8190990
InChI: InChI=1S/C10H14N2O3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13)
SMILES: COC1=CC(=CC(=C1)NC(=O)CN)OC
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

2-Amino-N-(3,5-dimethoxyphenyl)acetamide

CAS No.: 1017029-28-5

Cat. No.: VC8190990

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(3,5-dimethoxyphenyl)acetamide - 1017029-28-5

Specification

CAS No. 1017029-28-5
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name 2-amino-N-(3,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C10H14N2O3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Standard InChI Key DCSPSFBKITVNES-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)CN)OC
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)CN)OC

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 2-amino-N-(3,5-dimethoxyphenyl)acetamide, with the molecular formula C₁₀H₁₄N₂O₃ (Table 1). Its structure consists of:

  • Acetamide core: A central acetamide group (-CH₂C(=O)-NH₂).

  • 3,5-Dimethoxyphenyl substituent: A benzene ring with methoxy groups at the 3- and 5-positions.

  • 2-Amino group: A primary amine attached to the acetamide nitrogen.

ParameterValue
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
SMILESCOC1=CC(=CC(=C1)NC(=O)CN)OC
InChIInChI=1S/C10H14N2O3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13)
PubChem CID24704538

Physical and Chemical Properties

Available data from chemical databases and suppliers provide the following insights:

Physical Properties

PropertyValue
AppearanceWhite or off-white powder
SolubilityLimited water solubility; soluble in polar organic solvents (e.g., DMSO, DMF)
StorageRoom temperature, protected from moisture and light

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to methoxy protons (~3.8–3.9 ppm), aromatic protons (~6.5–7.5 ppm), and NH₂ protons (~2.0–2.5 ppm).

  • IR Spectroscopy: Strong amide C=O stretch (~1650 cm⁻¹) and NH₂ bending vibrations (~1550–1600 cm⁻¹).

Applications in Research and Industry

Medicinal Chemistry

  • Drug Design: Serves as a scaffold for developing α-adrenergic agonists or serotonin receptor modulators.

  • Prodrug Development: The amide bond could be cleaved enzymatically to release active metabolites.

Material Science

  • Polymer Additives: Methoxy groups may enhance solubility or thermal stability in polymer matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator